Potassium heptadecanoate
CAS No.: 17378-36-8
Cat. No.: VC21068807
Molecular Formula: C17H34KO2
Molecular Weight: 309.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17378-36-8 |
|---|---|
| Molecular Formula | C17H34KO2 |
| Molecular Weight | 309.5 g/mol |
| IUPAC Name | potassium;heptadecanoate |
| Standard InChI | InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19); |
| Standard InChI Key | GVPLDNPZQYTFCT-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
| SMILES | CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)O.[K] |
Introduction
Chemical Structure and Properties
Molecular Identification
Potassium heptadecanoate possesses distinct molecular characteristics that define its chemical identity. The compound is registered with the Chemical Abstracts Service (CAS) under number 17378-36-8, providing a unique identifier in chemical databases worldwide . The molecular formula is C₁₇H₃₃KO₂, representing seventeen carbon atoms in the hydrocarbon chain, thirty-three hydrogen atoms, one potassium atom, and two oxygen atoms forming the carboxylate group .
The International Union of Pure and Applied Chemistry (IUPAC) formally designates this compound as "potassium;heptadecanoate" in accordance with systematic nomenclature guidelines . For computational applications and database searching, the compound is assigned specific identifiers including the InChIKey PLNPAJUNRPFSDU-UHFFFAOYSA-M and PubChem CID 23668524 .
Structurally, the compound consists of a linear seventeen-carbon chain with a terminal carboxylate group ionically bonded to a potassium cation. This arrangement reflects its derivation from heptadecanoic acid (CID 10465), which serves as the parent compound .
Physical and Chemical Properties
The molecular weight of potassium heptadecanoate is approximately 308.5-309.5 g/mol, with slight variations reported between sources . This discrepancy likely stems from rounding differences or calculation methods rather than fundamental disagreements about the compound's composition.
Table 1: Key Physical and Chemical Properties of Potassium Heptadecanoate
The compound's chemical structure features a carboxylate group (-COO⁻) ionically bonded to a potassium cation (K⁺), while the hydrocarbon portion consists of a straight chain of seventeen carbon atoms. This amphiphilic structure confers properties typical of fatty acid salts, including surface activity and the ability to form micelles in aqueous solutions at specific concentrations .
Synthesis and Reactions
Synthetic Pathways
The primary method for synthesizing potassium heptadecanoate involves the neutralization reaction between heptadecanoic acid and potassium hydroxide. This acid-base reaction proceeds according to the following chemical equation:
C₁₇H₃₄O₂ (heptadecanoic acid) + KOH (potassium hydroxide) → C₁₇H₃₃KO₂ (potassium heptadecanoate) + H₂O (water)
This synthetic route represents a straightforward approach that can be readily implemented in laboratory settings. The reaction typically occurs under mild conditions, with the acid being gradually neutralized by the base until the desired pH is achieved. Precise control of reaction parameters ensures high yield and purity of the final product.
Alternative synthesis methods may involve transesterification reactions using potassium alkoxides or direct exchange reactions with other potassium salts. These approaches might be preferred in certain industrial applications where specific precursors are more readily available or cost-effective.
Chemical Reactivity
As a salt of a fatty acid, potassium heptadecanoate exhibits chemical behaviors characteristic of carboxylate compounds. The ionic bond between the carboxylate anion and potassium cation can undergo dissociation in polar solvents, particularly water, resulting in free ions that can participate in various chemical processes.
The compound can react with acids to regenerate the parent heptadecanoic acid through protonation of the carboxylate group. In the presence of divalent metal ions (e.g., calcium, magnesium), it can form insoluble complexes through ion exchange reactions. These properties influence its behavior in biological systems and industrial applications.
Applications and Industrial Relevance
Industrial Applications
Potassium heptadecanoate finds application across several industrial sectors due to its chemical properties and biological compatibility. In the food industry, it serves as an emulsifier and stabilizer in various food formulations, leveraging its amphiphilic character to facilitate the mixing of oil and water-based components. This property makes it valuable in processed foods where texture and stability are crucial.
In the pharmaceutical sector, the compound may be incorporated into drug delivery systems, particularly for lipophilic active pharmaceutical ingredients that require enhanced solubility or controlled release profiles. The long hydrocarbon chain provides hydrophobic interactions while the carboxylate group offers water compatibility, creating versatile formulation possibilities .
The cosmetics industry utilizes potassium heptadecanoate in the formulation of soaps, cleansers, and moisturizers. Its surfactant properties contribute to the cleansing action of personal care products, while its emollient characteristics help maintain skin hydration.
Research Applications
Beyond industrial uses, potassium heptadecanoate serves important functions in research contexts. As a reference standard in analytical chemistry, it enables accurate quantification and characterization of fatty acid profiles in complex biological samples. Researchers employ it as a calibration standard in gas chromatography, liquid chromatography, and mass spectrometry applications .
The compound has been classified as a specialty material, indicating its specific utility in research and development settings where high-purity reagents with well-defined properties are essential . This designation reflects its importance in contexts requiring precise chemical specifications rather than bulk industrial applications.
Biological Significance
Nutritional Context
Research indicates that odd-chain fatty acids, including heptadecanoic acid, serve as potential biomarkers for dairy fat consumption in human studies. Their detection in plasma phospholipids and other lipid fractions correlates with dietary intake patterns, offering insights into nutritional epidemiology and metabolic health.
Health Implications
Long-chain fatty acids, including those structurally related to heptadecanoic acid, demonstrate various health effects that may extend to their salt forms. These biological activities include modulation of inflammatory responses, influence on cellular membrane properties, and potential roles in energy metabolism.
While specific studies focusing exclusively on potassium heptadecanoate remain limited, research on structurally similar compounds suggests potential applications in health contexts. The potassium component itself contributes to electrolyte balance, an important consideration for applications in functional foods or nutraceutical formulations .
Current Research Developments
Analytical Methods
Recent advancements in analytical techniques have expanded the applications of potassium heptadecanoate in research settings. High-resolution mass spectrometry and sophisticated chromatographic methods enable precise quantification of the compound in complex matrices, facilitating its use as an internal standard for fatty acid analysis .
These methodological improvements have particular relevance in metabolomics and lipidomics studies, where accurate quantification of fatty acids and their derivatives provides insights into biochemical pathways and disease mechanisms. The well-defined chemical properties of potassium heptadecanoate make it valuable for calibration and quality control in these analytical contexts .
Emerging Applications
Ongoing research explores potential new applications for potassium heptadecanoate beyond its established uses. These include potential roles in sustainable material development, where bio-based fatty acid derivatives may replace petroleum-derived compounds in various industrial processes. Additionally, investigations into its surface-active properties may yield applications in environmental remediation, particularly for oil-water separation technologies .
The compound's formal entry into chemical databases occurred in 2008 (PubChem creation date), with subsequent updates reflecting ongoing research interest and expanded knowledge about its properties and applications . This continued attention from the scientific community suggests recognition of its utility across multiple disciplines.
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